![molecular formula C21H32FN5O8 B12684303 1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate CAS No. 83863-66-5](/img/structure/B12684303.png)
1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate is a complex organic compound with the molecular formula C21H30FN3O2. This compound is known for its unique structural properties, which include a fluorophenyl group and a bipiperidine backbone. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate involves multiple steps. The process typically starts with the preparation of the bipiperidine core, followed by the introduction of the fluorophenyl group and the oxobutyl chain. The final step involves the formation of the carboxamide dinitrate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency and yield, with strict quality control measures in place to ensure the purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is common to monitor the synthesis and confirm the structure of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, where other functional groups replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of 1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate include:
Pipamperone dihydrochloride: This compound shares a similar bipiperidine backbone and is used in similar research applications.
Fluorophenyl derivatives: Other compounds containing the fluorophenyl group also exhibit similar chemical properties and reactivity.
Uniqueness
What sets 1’-[4-(4-Fluorophenyl)-4-oxobutyl][1,4’-bipiperidine]-4’-carboxamide dinitrate apart is its unique combination of functional groups and its specific applications in research. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific studies .
Propriétés
Numéro CAS |
83863-66-5 |
|---|---|
Formule moléculaire |
C21H32FN5O8 |
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide;nitric acid |
InChI |
InChI=1S/C21H30FN3O2.2HNO3/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25;2*2-1(3)4/h6-9H,1-5,10-16H2,(H2,23,27);2*(H,2,3,4) |
Clé InChI |
OINAKTYQWKJYEH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


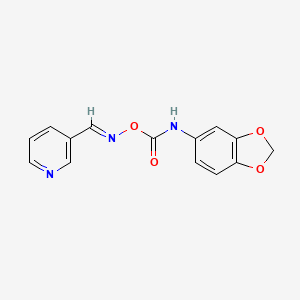
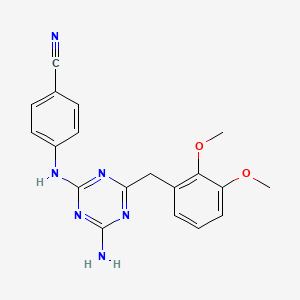
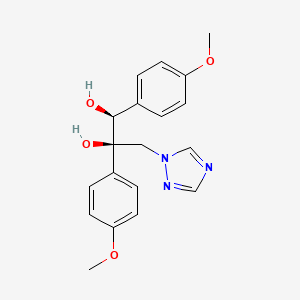
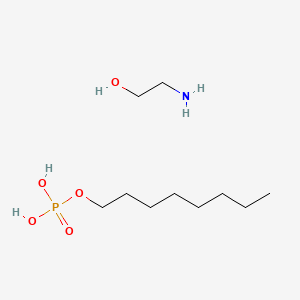
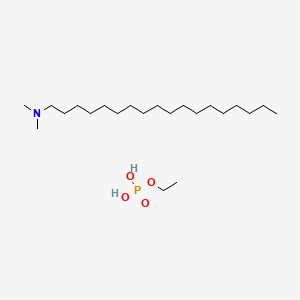
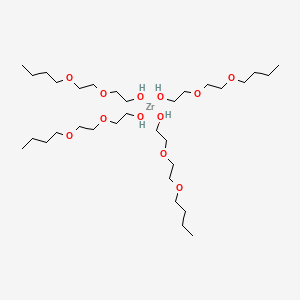
![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)
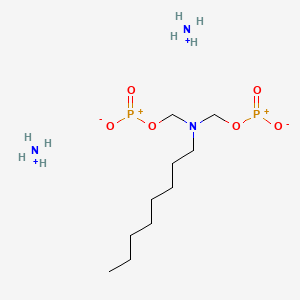
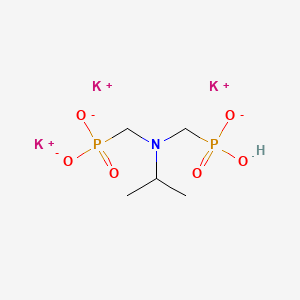
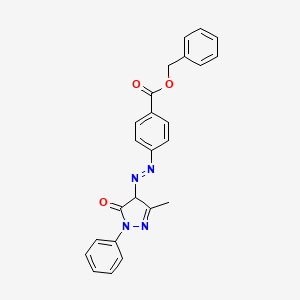
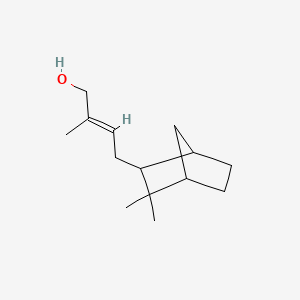
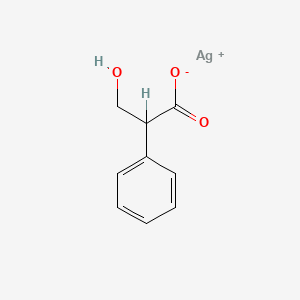
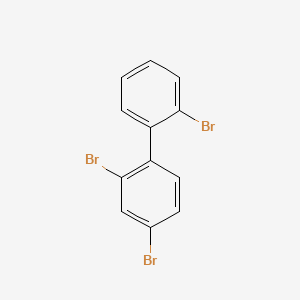
![2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B12684295.png)
